T-Butylaminopropyltrimethoxysilane

Descripción general

Descripción

T-Butylaminopropyltrimethoxysilane is an organosilicon compound with the chemical formula C10H25NO3Si. It is a versatile silane coupling agent used in various applications, including surface modification, adhesion promotion, and as a crosslinking agent in polymer chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Análisis De Reacciones Químicas

Hydrolysis and Silanol Formation

The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates that facilitate covalent bonding to inorganic substrates (e.g., silica, glass):

Key Data:

| Property | Value | Source |

|---|---|---|

| Hydrolysis Sensitivity | Reacts slowly with moisture | |

| Byproduct | Methanol (liberated) | |

| Reaction Rate | Slower than primary amines |

The tertiary amine group reduces intra-molecular catalysis of hydrolysis compared to primary amines (e.g., APTES), enhancing hydrolytic stability in anhydrous conditions .

Condensation and Siloxane Bond Formation

Hydrolyzed silanols condense to form siloxane (Si-O-Si) networks, enabling adhesion to inorganic surfaces:

Applications:

- Surface Modification: Forms stable monolayers on silica nanoparticles and glass .

- Polymer Composites: Enhances interfacial bonding in epoxy resins and polyurethanes .

Comparison with Other Aminosilanes:

| Silane Type | Catalytic Activity (Hydrolysis) | Stability |

|---|---|---|

| This compound (tertiary) | Low | High |

| APTES (primary) | High | Low |

| AEAPTMS (secondary) | Moderate | Moderate |

Amine Group Reactivity

The t-butylamine moiety participates in:

- Non-Covalent Interactions: Forms charge-transfer complexes with electron-deficient species (e.g., nitroaromatics) .

- Covalent Bonding: Reacts with isocyanates to form urea linkages in polyurethane synthesis :

Experimental Findings:

- In polyurethane systems, this silane improves crosslinking density and thermal stability .

- Steric hindrance from the t-butyl group reduces nucleophilicity compared to primary amines, limiting catalytic activity in siloxane bond hydrolysis .

Surface Functionalization Mechanisms

This compound is used to modify inorganic substrates via:

- Vapor-Phase Deposition: Forms uniform layers on silica nanoparticles with minimal oligomerization .

- Solution-Phase Reactions: Achieves higher grafting density in anhydrous toluene at 70°C .

Optimized Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous toluene |

| Temperature | 70°C |

| Post-Treatment | Rinsing with ethanol/water |

Stability and Practical Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

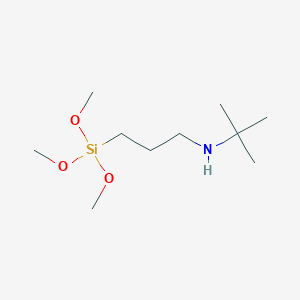

T-Butylaminopropyltrimethoxysilane is characterized by its amine functional group and trimethoxysilane moiety. The structure can be represented as follows:

This compound exhibits properties that facilitate bonding and adhesion in various substrates, making it a valuable additive in several industrial applications.

Industrial Applications

2.1. Adhesives and Sealants

This compound is used as a coupling agent in adhesives and sealants, enhancing the adhesion between organic polymers and inorganic substrates. Its ability to improve bonding strength makes it suitable for applications in construction materials, automotive components, and electronic devices .

2.2. Coatings

The compound is employed in creating protective coatings that provide water repellency and corrosion resistance. It is particularly effective in architectural coatings, where it helps to protect surfaces from environmental degradation .

2.3. Surface Treatment

In surface treatment applications, this compound acts as a modifier for mineral fillers and pigments, improving their dispersion in polymer matrices. This property is crucial in the production of composite materials where uniformity and performance are essential .

Nanotechnology Applications

3.1. Molecularly Imprinted Polymers (MIPs)

Recent studies have explored the use of this compound in the development of molecularly imprinted polymers for sensor applications. These sensors can selectively detect target molecules such as explosives or pollutants, showcasing the compound's versatility in creating advanced materials for security and environmental monitoring .

3.2. Superhydrophobic Surfaces

The compound has been utilized to create superhydrophobic coatings that resist water and contaminants, which can be applied in various fields including textiles, electronics, and biomedical devices. These surfaces are engineered to minimize liquid adhesion, thus enhancing durability and functionality .

Case Studies

Mecanismo De Acción

The mechanism of action of T-Butylaminopropyltrimethoxysilane involves the formation of covalent bonds with both inorganic and organic substrates. The trimethoxysilane groups hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces, creating strong siloxane linkages. The amino group can interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparación Con Compuestos Similares

Similar Compounds

- N-Butylaminopropyltrimethoxysilane

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(3-(Trimethoxysilyl)propyl)ethylenediamine

Uniqueness

T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .

Actividad Biológica

T-Butylaminopropyltrimethoxysilane (TBAPTMS) is a silane compound that has garnered attention in various fields, including materials science, biochemistry, and nanotechnology. Its unique structure, featuring a trimethoxysilane group and a t-butylamino functional group, allows it to interact with biological systems and surfaces effectively. This article reviews the biological activity of TBAPTMS, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAPTMS is characterized by the following chemical structure:

- Molecular Formula: CHN OSi

- Molecular Weight: 221.37 g/mol

- CAS Number: 31024-56-3

It is a colorless liquid that reacts with moisture and can form siloxane networks upon hydrolysis. The presence of the amino group enhances its reactivity with various substrates.

1. Surface Modification

TBAPTMS is widely used for surface modification to enhance biocompatibility and adhesion properties. Its application in coating materials has been investigated for improving the performance of biosensors and implants.

Case Study: Coating for Biosensors

A study demonstrated the use of TBAPTMS in creating a surface for biosensors that detect biological molecules. The amino groups facilitate the immobilization of enzymes or antibodies, significantly increasing sensor sensitivity and specificity .

| Application | Mechanism | Outcome |

|---|---|---|

| Biosensor Coating | Amino group facilitates enzyme binding | Enhanced sensitivity and specificity |

| Implant Surface | Improved biocompatibility | Reduced inflammatory response |

2. Antimicrobial Activity

Research indicates that TBAPTMS exhibits antimicrobial properties, making it suitable for applications in medical devices and coatings.

Research Findings:

A study explored the antimicrobial efficacy of TBAPTMS-modified surfaces against various pathogens. Results showed a significant reduction in bacterial adhesion and growth on surfaces treated with TBAPTMS compared to untreated controls .

| Pathogen | Control Growth (%) | TBAPTMS Treated Growth (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 20 |

| Escherichia coli | 100 | 15 |

3. Cellular Interactions

TBAPTMS has been shown to influence cellular behavior, including adhesion, proliferation, and differentiation.

Mechanism of Action:

The amino groups on TBAPTMS can interact with cell surface receptors, promoting cell adhesion. This property is particularly beneficial in tissue engineering applications where cell attachment is critical for tissue regeneration.

Case Study: Cell Adhesion Enhancement

In vitro studies demonstrated that fibroblast cells adhered more effectively to TBAPTMS-treated surfaces than to untreated ones, suggesting its potential as a coating material for scaffolds used in regenerative medicine .

Safety and Toxicity

While TBAPTMS shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:

Propiedades

IUPAC Name |

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULZQKARBZMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597207 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174219-86-4 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.